2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a pyrimidinone-derived acetamide featuring a sulfonyl group at position 5 of the pyrimidine ring and a 2-methoxyphenyl acetamide moiety. Its core structure includes:
- A dihydropyrimidin-6-one scaffold.
- A 4-methoxybenzenesulfonyl substituent at position 5.
- A sulfanyl-linked acetamide group at position 2, connected to a 2-methoxyphenyl ring.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-28-13-7-9-14(10-8-13)31(26,27)17-11-21-20(23-19(17)25)30-12-18(24)22-15-5-3-4-6-16(15)29-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOCONKFWYMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a sulfonyl group and methoxyphenyl moieties. Its chemical structure can be represented as follows:
This structure is critical for its biological activity, particularly in interacting with various biological targets.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the pyrimidine ring followed by sulfonylation and acetamide formation. Specific methodologies may vary, but they often utilize techniques such as:
- Condensation reactions : To form the pyrimidine nucleus.
- Sulfonylation : Involving sulfonyl chlorides to introduce the sulfonyl group.
- Acetylation : To attach the acetamide functionality.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties, likely through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. Research indicates that compounds with similar structures can significantly reduce inflammation in animal models.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific pathways affected include:
- p53 signaling pathway : Leading to increased expression of pro-apoptotic factors.
- Inhibition of angiogenesis : Reducing tumor growth by limiting blood supply.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of several derivatives, including the target compound, against Bacillus subtilis and Salmonella typhi. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Bacillus subtilis, demonstrating strong antibacterial activity compared to standard antibiotics . -
Anti-inflammatory Evaluation :
In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells . -
Anticancer Activity Assessment :
A series of in vitro tests showed that the compound inhibited proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability :
- The target compound’s 4-methoxybenzenesulfonyl group may improve water solubility compared to the 4-ethylphenylsulfonyl group in ’s analog, where the ethyl moiety increases lipophilicity .
- The sulfamoyl group in ’s derivative enhances polarity, making it more suitable for aqueous environments .
Crystallographic Behavior :
- The target compound’s crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds, akin to N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide (), which forms similar intermolecular interactions .
- Halogen-substituted analogs (e.g., ) exhibit stronger crystal packing due to Cl/F···π interactions .
Spectroscopic Profiling: NMR data () suggest that pyrimidinone-based analogs share nearly identical chemical shifts in non-substituted regions, with variations localized to substituent-bearing positions (e.g., regions A and B in Figure 6 of ). This indicates that the core structure remains chemically consistent across derivatives . LCMS-based molecular networking () clusters these compounds by fragmentation patterns, highlighting structural relatedness despite substituent diversity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains three critical functional groups:
- A 4-methoxybenzenesulfonyl group , which enhances solubility and modulates interactions with hydrophobic enzyme pockets.
- A 6-oxo-1,6-dihydropyrimidinyl core , which contributes to hydrogen-bonding interactions with biological targets.
- A 2-methoxyphenyl acetamide moiety , which stabilizes π-π stacking and influences receptor binding specificity . Methodological Insight: To assess structural contributions, researchers can perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with halogen groups) and testing their bioactivity in enzyme inhibition assays.
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
Synthesis typically involves:
- Stepwise sulfonation and coupling reactions :
- Sulfonation of the pyrimidinone core using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF).
- Thioacetamide coupling via nucleophilic substitution (e.g., K₂CO₃ in acetone at 60°C) .
2. Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different enzyme inhibition assays?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or target isoform variability. Methodological Strategies:
- Comparative kinetic studies : Measure IC₅₀ values under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Isoform-specific profiling : Use recombinant enzymes (e.g., COX-1 vs. COX-2) to identify selectivity patterns .
- Molecular docking : Validate binding modes using software like AutoDock Vina to correlate activity with predicted interactions .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of enzyme inhibition?
A multi-technique approach is recommended:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive, non-competitive).
- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., human carbonic anhydrase II) to resolve binding interactions at the active site .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
